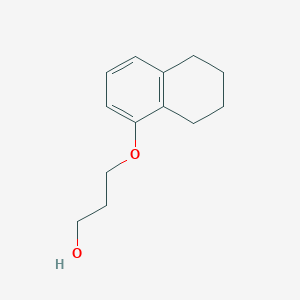

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-propan-1-ol

Description

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-propan-1-ol is a tertiary alcohol derivative featuring a tetrahydronaphthalene (tetralin) ring system. The compound consists of a propan-1-ol chain linked via an ether group to the 1-position of a partially hydrogenated naphthalene ring. This structure confers both lipophilic (tetralin moiety) and hydrophilic (hydroxyl group) properties, making it a candidate for further exploration in medicinal chemistry or material science.

Properties

IUPAC Name |

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h3,6,8,14H,1-2,4-5,7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYIDVRQFHTYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-propan-1-ol typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives .

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Functional Groups: The target compound’s hydroxyl and ether groups contrast with the ketones in TH-PHP and OLES derivatives . This difference may influence hydrogen-bonding capacity and metabolic stability. The absence of nitrogen in the target compound distinguishes it from TH-PHP (pyrrolidinyl) and the isopropylamino analog .

Substituent Effects: Tetralin Ring Substitution: The target compound’s tetralin ring lacks methyl or other alkyl groups seen in OLES derivatives (e.g., tetramethyl substitution in ), which could reduce steric hindrance and alter binding affinity. Chain Length: Shorter propanol chain vs. TH-PHP’s hexanone/pentanone chain may limit interactions with hydrophobic pockets in biological targets .

TH-PHP’s psychoactive properties highlight the impact of pyrrolidinyl and ketone groups on central nervous system activity, a feature absent in the target compound .

Biological Activity

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-propan-1-ol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 206.28 g/mol. The compound features a tetrahydronaphthalene moiety linked to a propanol group through an ether bond.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Notable areas of investigation include:

- Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies involving dopamine receptor agonists suggest that compounds targeting the D3 dopamine receptor can promote neuroprotection against neurodegenerative conditions .

- Serotonergic System Interaction : The serotonergic system plays a crucial role in mood regulation and cognitive functions. Compounds interacting with serotonin receptors have been shown to influence behaviors such as anxiety and locomotion .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (nM) | Emax (%) | Reference |

|---|---|---|---|---|

| Compound A | D3R Agonist | 710 ± 150 | 102 ± 4.2 | |

| Compound B | D2R Agonist | 278 ± 62 | 36 ± 3.1 | |

| Compound C | 5-HT2C Agonist | 0.16 | - |

Case Studies

- Neuroprotective Study : A study on the effects of D3 dopamine receptor agonists demonstrated significant neuroprotective effects in animal models subjected to neurotoxic agents such as MPTP and 6-OHDA. These findings suggest that similar structures to this compound may confer protective benefits against dopaminergic neuron degeneration .

- Behavioral Response Investigation : Another study examined the behavioral responses associated with serotonin receptor activation. The results indicated that compounds influencing the serotonergic system could alter anxiety levels and locomotor activity in rodent models .

Research Findings

Recent literature has highlighted the potential of compounds related to this compound in various therapeutic contexts:

- Antidepressant Properties : Investigations into serotonergic compounds have revealed their potential as antidepressants by modulating serotonin levels and receptor activity.

- Anxiolytic Effects : Some studies suggest that these compounds may also exhibit anxiolytic properties by acting on specific serotonin receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.